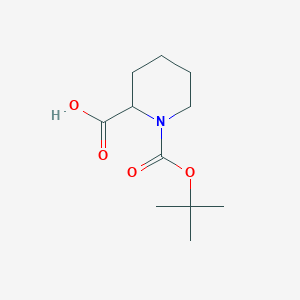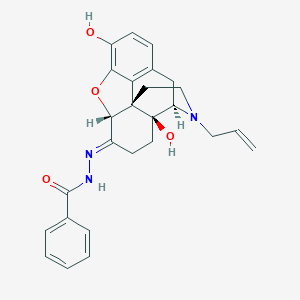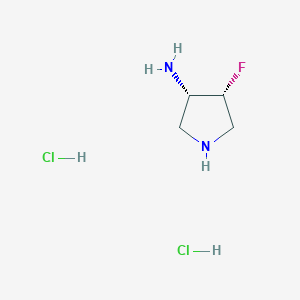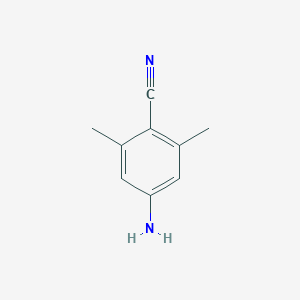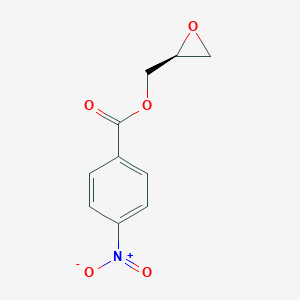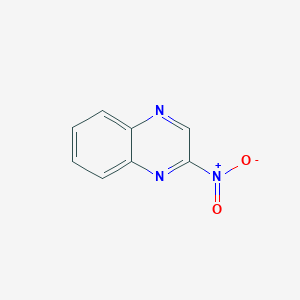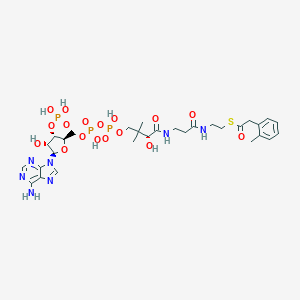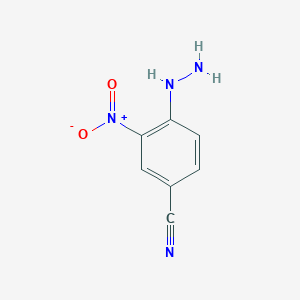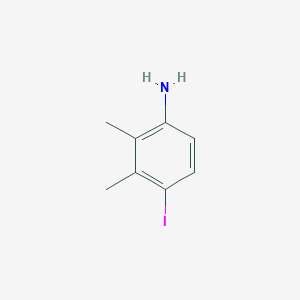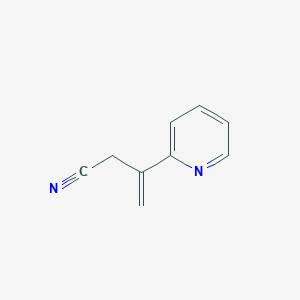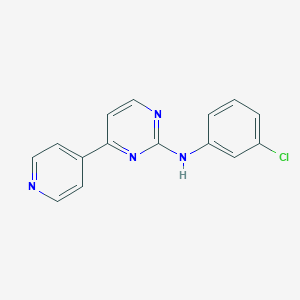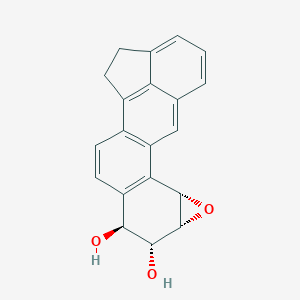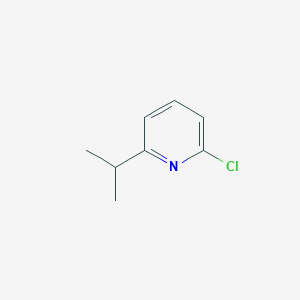
3,4-Bis(3-methylbutyl)phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-Bis(3-methylbutyl)phthalate” is a chemical compound with the molecular formula C18H26O4 . It is also known by other names such as “Bis(3-methylbutan-2-yl) phthalate” and "3,4-Bis(3-methylbutyl)phthalic acid" .
Molecular Structure Analysis
The molecular weight of “3,4-Bis(3-methylbutyl)phthalate” is 304.4 g/mol . The InChI representation of the molecule isInChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 . The Canonical SMILES representation is CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C . Physical And Chemical Properties Analysis
“3,4-Bis(3-methylbutyl)phthalate” has a molecular weight of 304.4 g/mol . It has a XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 6 rotatable bonds . Its exact mass and monoisotopic mass are 304.16745924 g/mol . Its topological polar surface area is 80.3 Ų . It has 22 heavy atoms . Its formal charge is -2 .Aplicaciones Científicas De Investigación
- Field: Thermophysics
- Application: “3,4-Bis(3-methylbutyl)phthalate” is used in the field of thermophysics for the analysis of thermophysical property data .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The data includes properties like normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .
- Field: Environmental Science and Pollution Research
- Application: “3,4-Bis(3-methylbutyl)phthalate” is studied for its leaching potential from different plastic materials .
- Method: The research involves the determination of phthalates leaching potential from different plastic materials and quantitative determination of 5 phthalates in different plastic articles of 7 different plastic polymers used as food contact materials (FCMs) and pharmaceutical contact materials (PCMs) by FTIR, GC-MS, and gravimetric methods .
- Results: The results showed that PVC articles used as PCMs contain significant amount of DEHP, from 5.19 to 28.76% by weight and could be a potential risk to human health .
Thermophysical Property Data Analysis
Phthalates Leaching from Plastic Materials
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-bis(3-methylbutyl)phthalate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFRHKQYQHUTP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(3-methylbutyl)phthalate | |
CAS RN |
84777-06-0 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

